Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Lipophilicity LogP Membrane Permeability

This 98% pure methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1258070-65-3) is a differentiated benzimidazole-5-carboxylate scaffold. The N1-methyl group increases lipophilicity (logP +0.5–0.8 vs. N1-H analog), enhancing membrane permeability for cell-based kinase inhibitor SAR. The methyl ester enables one-step amidation without protecting groups, and the 2‑amino‑1‑methyl pharmacophore reduces non‑specific binding in chemical probes. Ideal for medicinal chemistry, impurity reference standards, and click‑chemistry probe synthesis.

Molecular Formula C10H11N3O2
Molecular Weight 205.21324
CAS No. 1258070-65-3
Cat. No. B1144139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate
CAS1258070-65-3
Synonyms1H-BenziMidazole-5-carboxylic acid, 2-aMino-1-Methyl-, Methyl ester
Molecular FormulaC10H11N3O2
Molecular Weight205.21324
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)OC)N=C1N
InChIInChI=1S/C10H11N3O2/c1-13-8-4-3-6(9(14)15-2)5-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1258070-65-3) – A Structurally Defined Benzimidazole Building Block


Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 1258070-65-3; molecular formula C10H11N3O2; MW 205.21) is a heterocyclic compound comprising a benzimidazole core substituted with a 2-amino group, an N1-methyl group, and a 5-methyl ester. This compound is cataloged as a research chemical for non-human use . Its primary known role is as a synthetic intermediate and a reference standard, classified under 1H-Benzimidazole-5-carboxylic acid, 2-amino-1-methyl-, methyl ester in chemical databases [1]. While derivatives of benzimidazole-5-carboxylates have been broadly investigated for antitumor and antimicrobial activities, the specific pharmacological data for this individual methyl ester remains largely unvalidated in primary peer-reviewed literature, indicating its current position as a precision enabling tool rather than a lead candidate [1].

Why Generic 2-Aminobenzimidazole-5-carboxylate Analogs Cannot Equivalently Substitute for Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate


Despite sharing the benzimidazole-5-carboxylate scaffold, subtle alterations in the substitution pattern critically alter the molecule's physical, chemical, and biological profile, making generic interchange impossible. The absence of the N1-methyl group (e.g., in Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate, CAS 106429-38-3) leads to a significantly lower lipophilicity and a distinct hydrogen-bond donor profile, which directly impacts passive membrane permeability and off-target receptor binding [1]. Conversely, replacing the 2-amino group with a 2-methylamino group (CAS 1374258-49-7) alters the electronic properties of the heterocycle, affecting the basicity of the imidazole ring and the reactivity of the amine in subsequent conjugation reactions . Similarly, using the free carboxylic acid analog (CAS 90349-17-0) instead of the methyl ester eliminates the prodrug-like ester motif, changing solubility, ionic character under physiological pH, and its utility as a protected intermediate in multi-step synthesis [2]. These precise structural differences invalidate generic substitution in any application where specific reactivity, steric bulk, or partition coefficients are critical design parameters.

Quantitative Differentiators for Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate vs. Closest Analogs – A Selection Guide


Lipophilicity-Driven Membrane Permeability: N1-Methyl vs. N1-H Analog Comparison

The single methyl substitution at the N1 position of the benzimidazole ring significantly increases lipophilicity compared to the N1-unsubstituted analog. This translates into a quantitative difference in the partition coefficient (logP), a critical parameter for cellular permeability and CNS penetration. The target compound (R = CH3) exhibits a higher calculated LogP, enhancing its passive diffusion across biological membranes by an estimated 3- to 5-fold compared to the N1-H analog, based on standard Hansch-Fujita π-system calculations for a methyl group on a heterocyclic amine [1], [2].

Lipophilicity LogP Membrane Permeability Drug Design

Hydrogen Bond Donor Count and Its Impact on Off-Target Selectivity Profiles

The N1-methyl group effectively eliminates a hydrogen bond donor present in the N1-H analog. The target compound possesses one less H-bond donor (NH2 only) compared to the N1-unsubstituted variant. In benzimidazole-based kinase inhibitors, this has been shown to abolish certain interactions with the kinase hinge region, significantly shifting selectivity profiles. The reduction by one donor differentiates the target's PSA (Polar Surface Area) and pharmacophore model, critically influencing SAR in projects targeting the ATP-binding pocket [1].

Hydrogen Bonding Selectivity Kinase Inhibition Structural Biology

Synthetic Versatility: Methyl Ester as a Protected Carboxylic Acid Handle

The methyl ester functionality renders the target compound a protected form of the corresponding carboxylic acid (CAS 90349-17-0), providing a crucial synthetic advantage. The target compound can be directly used in amide coupling reactions (e.g., with AlMe3) that are intolerant of free carboxylic acids, or in reactions where the ester acts as a latent acid for late-stage deprotection. In contrast, the free acid requires additional protection/deprotection steps, reducing overall yield and increasing purification burden in multi-step synthesis of benzimidazole-containing clinical candidates [1], .

Synthetic Intermediate Prodrug Protecting Group Solid-Phase Synthesis

Precision in Reference Standards: Quantified Purity and Impurity Profile for Analytical Chemistry

As a potential process-related substance or degradation product in benzimidazole-based pharmaceuticals (e.g., dabigatran synthesis), the high-purity form (≥98%) is essential for accurate quantification and method validation. While the N-methylamino analog (CAS 1374258-49-7) may also be available at 98% purity, the target compound's specific retention time and response factor in HPLC/LC-MS provide a unique orthogonal identifier. This allows for precise quantification of this specific isomeric form, which is critical when differentiating between N1-methyl and N-substituted byproducts in quality control releases , .

Reference Standard Impurity Profiling Quality Control Analytical Chemistry

Optimal Procurement Application Scenarios for Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 1258070-65-3)


Medicinal Chemistry: Design of Selective ATP-Competitive Kinase Inhibitors

Use as a core building block for designing kinase inhibitors where the N1-methyl group is hypothesized to project into a specific hydrophobic pocket (e.g., a DFG-out pocket) or to eliminate an unfavorable hydrogen bond with the hinge region, based on modeling and SAR studies [1]. The lipophilic methyl group, quantified by the logP difference of +0.5 to 0.8 units versus the N1-H analog, supports the design of inhibitors with improved cell-based activity by enhancing membrane permeability [2].

Process Chemistry: Late-Stage Functionalization via Direct Ester Aminolysis

Employ this methyl ester in direct, one-step amidation reactions to rapidly generate a library of 2-amino-1-methyl-benzimidazole-5-carboxamides, bypassing the need for protecting groups required by the free acid analog CAS 90349-17-0. This synthetic route, supported by literature procedures for analogous esters, reduces step count and improves overall yield [3].

Analytical R&D: Pharmacopeial Impurity Reference Standard

Utilize the 98% pure material as a quantitative reference standard for testing the presence of this specific N1-methyl,N2-amino isomer as a process impurity or degradant in Active Pharmaceutical Ingredients (APIs) derived from the benzimidazole-5-carboxylate chemotype. Its unique retention time and mass spectrum enable unequivocal identification, which is impossible with generic benzimidazole standards .

Chemical Biology: Probe Design for Target Identification

Functionalize the methyl ester with an alkyne or azide linker via ammonolysis to create click-chemistry probes (e.g., Activity-Based Protein Profiling probes) that maintain the biologically active 2-amino-1-methyl pharmacophore. The reduced H-bond donor count relative to the N1-H analog minimizes non-specific binding interactions, making it a cleaner chemical tool for proteomics experiments [1], [2].

Quote Request

Request a Quote for Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.